An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-1,2-dithiolane-4-carboxamide
An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-1,2-dithiolane-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,2-Dithiolane Scaffold
The 1,2-dithiolane ring is a five-membered heterocyclic motif characterized by a strained disulfide bond.[1] Unlike the more stable, linear disulfides which typically adopt a dihedral angle of around 90°, the cyclic nature of 1,2-dithiolanes constrains the S-S bond to a dihedral angle of less than 35°.[1] This geometric constraint induces significant ring strain, rendering the disulfide bond weaker and more susceptible to cleavage.[2] This inherent reactivity is the cornerstone of the diverse applications of 1,2-dithiolane-containing molecules, ranging from dynamic covalent chemistry and self-healing polymers to their exploration as potential therapeutic agents.[1][2]
Notably, the 1,2-dithiolane scaffold has been investigated for its potential to interact with biological systems, particularly as inhibitors of the enzyme thioredoxin reductase (TrxR).[2][3] TrxR is a critical regulator of cellular redox homeostasis, and its overexpression has been implicated in the development of certain cancers.[2][3] The ability of the strained disulfide bond to undergo thiol-disulfide exchange reactions is central to the mechanism of action in these biological studies.[2] This guide focuses on a specific derivative, 4-Methyl-1,2-dithiolane-4-carboxamide, providing a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, and an analysis of its structural characteristics.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for 4-Methyl-1,2-dithiolane-4-carboxamide is not extensively available in the public domain, a combination of data from commercial suppliers, predicted values, and data from structurally similar compounds allows for the compilation of a detailed profile.
| Property | Value | Source(s) |
| Chemical Structure | (See Figure 1 below) | - |
| Molecular Formula | C₅H₉NOS₂ | [1] |
| Molecular Weight | 163.3 g/mol | [1] |
| CAS Number | 208243-73-6 | [1] |
| Appearance | Predicted to be a solid at room temperature. | - |
| Melting Point | Not experimentally determined. Analogs such as N-(4-Methoxyphenyl)-1,2-dithiolane-4-carboxamide and N-(4-(Trifluoromethyl)phenyl)-1,2-dithiolane-4-carboxamide have melting points of 138-140 °C and 179-181 °C, respectively.[4] | - |
| Boiling Point | Predicted: 305.7 °C at 760 mmHg (for the corresponding carboxylic acid).[5] | - |
| Solubility | Expected to be soluble in organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in water is predicted. | - |
| Storage Conditions | Store in an inert atmosphere at 2-8°C.[1] | [1] |
Figure 1: Chemical Structure of 4-Methyl-1,2-dithiolane-4-carboxamide
Caption: 2D structure of 4-Methyl-1,2-dithiolane-4-carboxamide.
Synthesis of 4-Methyl-1,2-dithiolane-4-carboxamide
The synthesis of 4-Methyl-1,2-dithiolane-4-carboxamide can be achieved through a two-step process starting from a suitable precursor. A well-established method for the synthesis of the 1,2-dithiolane ring involves the cyclization of a di-halo compound.[2] The subsequent amide formation can be accomplished using standard peptide coupling reagents.
Figure 2: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Part 1: Synthesis of 4-Methyl-1,2-dithiolane-4-carboxylic acid
This procedure is adapted from established methods for the synthesis of similar 1,2-dithiolane carboxylic acids.[2]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-2-(bromomethyl)-2-methylpropanoic acid in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Thiolation and Cyclization: To the solution, add a solution of sodium disulfide (Na₂S₂), prepared by reacting sodium sulfide (Na₂S) with elemental sulfur (S), in water. The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The rationale for using sodium disulfide is to introduce the two sulfur atoms required for the dithiolane ring in a single step, which then cyclize via intramolecular nucleophilic substitution of the bromide leaving groups.
-
Work-up and Acidification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in water and washed with an organic solvent like diethyl ether to remove any unreacted starting material or non-polar impurities. The aqueous layer is then acidified with a strong acid, such as hydrochloric acid (HCl), to a pH of approximately 2-3. This protonates the carboxylate to the carboxylic acid, causing it to precipitate if it is insoluble in acidic water, or allowing for its extraction.
-
Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is evaporated under reduced pressure to yield the crude 4-Methyl-1,2-dithiolane-4-carboxylic acid. Further purification can be achieved by recrystallization or column chromatography.
Part 2: Synthesis of 4-Methyl-1,2-dithiolane-4-carboxamide
This amidation protocol is based on standard and reliable methods for the formation of primary amides from carboxylic acids.[4]
Protocol:
-
Activation of the Carboxylic Acid: Dissolve 4-Methyl-1,2-dithiolane-4-carboxylic acid in a dry, aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon). To this solution, add a peptide coupling reagent such as Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) or a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) along with an activator like 1-hydroxybenzotriazole (HOBt). A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is also added to neutralize the acid formed during the reaction. The mixture is stirred at room temperature for a short period to allow for the formation of the active ester intermediate. The use of a coupling reagent is essential to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating the nucleophilic attack by ammonia.
-
Amidation: A source of ammonia, such as a solution of ammonia in a suitable solvent (e.g., ammonia in methanol or 1,4-dioxane), is then added to the reaction mixture. The reaction is stirred at room temperature until completion, which can be monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1 M HCl) to remove excess base, a saturated solution of sodium bicarbonate (NaHCO₃) to remove any unreacted carboxylic acid, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 4-Methyl-1,2-dithiolane-4-carboxamide is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl (CH₃) protons. The diastereotopic methylene (CH₂) protons of the dithiolane ring will likely appear as complex multiplets due to geminal and vicinal coupling. The two protons of the primary amide (NH₂) may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the quaternary carbon, the two methylene carbons of the dithiolane ring, and the carbonyl carbon of the amide group. The carbonyl carbon is expected to be the most downfield signal.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be the most definitive method for confirming the elemental composition. The mass spectrum is expected to show the molecular ion peak [M]⁺ or, more likely, the protonated molecule [M+H]⁺ in electrospray ionization (ESI) mode. Fragmentation patterns would likely involve the loss of the carboxamide group and cleavage of the dithiolane ring.
Potential Applications and Future Directions
Given the interest in 1,2-dithiolane derivatives as potential TrxR inhibitors, 4-Methyl-1,2-dithiolane-4-carboxamide represents a valuable candidate for biological evaluation.[3] The presence of the methyl group at the 4-position may influence the compound's reactivity and biological activity compared to its unsubstituted counterpart. Further research is warranted to explore its inhibitory potential against TrxR and its efficacy in relevant cancer cell lines. Moreover, the carboxamide functionality provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives with potentially enhanced biological activity or improved pharmacokinetic properties.
Conclusion
4-Methyl-1,2-dithiolane-4-carboxamide is a fascinating molecule with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physicochemical properties, a detailed and scientifically grounded synthetic protocol, and an outline of its expected spectroscopic characteristics. While a lack of extensive experimental data necessitates some reliance on prediction and analogy, the information presented here offers a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related 1,2-dithiolane derivatives.
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Krims, D., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? ResearchGate. [Link]
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PubChem. (n.d.). 4-Methyl-1,2-dithiolane-4-carboxylic acid. PubChem. [Link]
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Katoh, M., et al. (1995). Synthesis and Biological Activity of 1,2-Dithiolanes and 1,2-Dithianes Bearing a Nitrogen-containing Substituent. Journal of Pesticide Science, 20(2), 177-184. [Link]
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Navale, R. B., et al. (2021). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. Science Alert. [Link]
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LookChem. (n.d.). 4-Methyl-1,2-dithiolane-4-carboxylic acid. LookChem. [Link]
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Vir Sanghvi. (n.d.). 4-Methyl-1,2-dithiolane-4-carboxamide. Vir Sanghvi. [Link]
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